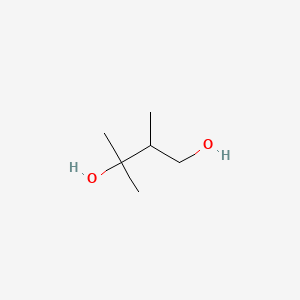
2,3-Dimethyl-1,3-butanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-1,3-butanediol, also known as pinacol, is an organic compound with the molecular formula C6H14O2. It is a vicinal diol, meaning it has two hydroxyl groups attached to adjacent carbon atoms. This compound is notable for its use in organic synthesis and its role in various chemical reactions, particularly the pinacol rearrangement .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-1,3-butanediol can be synthesized through the pinacol coupling reaction, where acetone is reduced in the presence of a metal such as magnesium to form the diol . Another method involves the hydroxylation of 2,3-dimethylbutene using hydrogen peroxide and formic acid at temperatures between 50°C to 70°C .
Industrial Production Methods: Industrial production typically follows the hydroxylation route due to its efficiency and scalability. The process involves the simultaneous but separate introduction of 2,3-dimethylbutene and hydrogen peroxide into formic acid, followed by hydrolysis of the resulting pinacol monoformate .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethyl-1,3-butanediol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Pinacol Rearrangement: Under acidic conditions, this compound rearranges to form pinacolone, a ketone.
Dehydration: It can be dehydrated to form butenes or butadienes.
Applications De Recherche Scientifique
2,3-Dimethyl-1,3-butanediol has a wide range of applications in scientific research:
Biology: The compound is used in the study of metabolic pathways and enzyme functions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of synthetic rubber, resins, and as a solvent in various industrial processes
Mécanisme D'action
The mechanism of action of 2,3-dimethyl-1,3-butanediol primarily involves its role as a diol in chemical reactions. In the pinacol rearrangement, the compound undergoes a 1,2-rearrangement where one of the hydroxyl groups migrates to an adjacent carbon, resulting in the formation of a ketone . This reaction is typically catalyzed by acids and involves the formation of a carbocation intermediate.
Comparaison Avec Des Composés Similaires
2,3-Butanediol: Another vicinal diol with similar properties but different molecular structure.
1,2-Butanediol: A diol with hydroxyl groups on the first and second carbon atoms.
Pinacolone: The ketone formed from the pinacol rearrangement of 2,3-dimethyl-1,3-butanediol.
Uniqueness: this compound is unique due to its ability to undergo the pinacol rearrangement, a reaction that is not commonly observed in other diols. This property makes it a valuable compound in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
24893-35-4 |
|---|---|
Formule moléculaire |
C6H14O2 |
Poids moléculaire |
118.17 g/mol |
Nom IUPAC |
2,3-dimethylbutane-1,3-diol |
InChI |
InChI=1S/C6H14O2/c1-5(4-7)6(2,3)8/h5,7-8H,4H2,1-3H3 |
Clé InChI |
ITZWYSUTSDPWAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


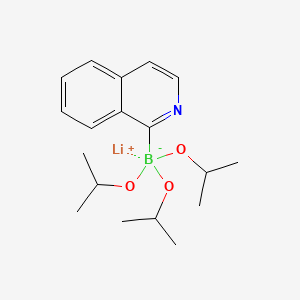
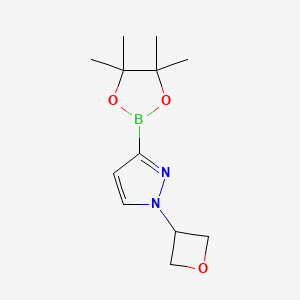
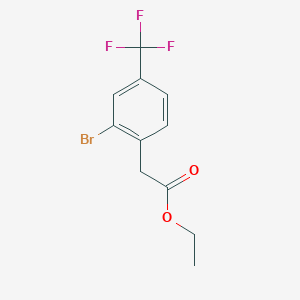
![7-(1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12505150.png)
![2-[[[2-[[2-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid](/img/structure/B12505151.png)
![(2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride](/img/structure/B12505157.png)
![1-(2-{[3-(Methylsulfanyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12505162.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12505180.png)
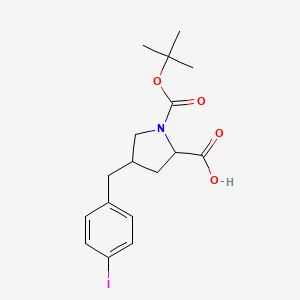
![3-Oxo-4-[2-(4-sulfonaphthalen-1-yl)hydrazin-1-ylidene]naphthalene-2,7-disulfonic acid trisodium](/img/structure/B12505188.png)
![(2S,4R)-4-Hydroxy-N-[4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride](/img/structure/B12505206.png)
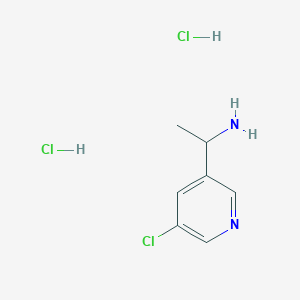
![3-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12505224.png)
![2-(3,4-Dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]-4-O-[3-(3,4-dihydroxyphenyl)prop-2-enoyl]hexopyranoside](/img/structure/B12505228.png)
